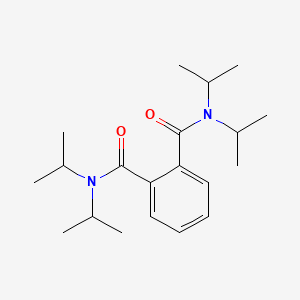

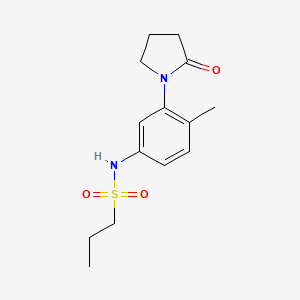

![molecular formula C7H12O B2937498 Bicyclo[2.1.1]hexan-1-ylmethanol CAS No. 90049-44-8](/img/structure/B2937498.png)

Bicyclo[2.1.1]hexan-1-ylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexan-1-ylmethanol involves a visible-light-driven, intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes . This reaction yields 1,4-disubstituted bicyclo[2.1.1]hexanes . The protocol tolerates a wide range of substituents, leading to a broad variety of useful building blocks for organic synthesis .Molecular Structure Analysis

Bicyclo[2.1.1]hexan-1-ylmethanol is a saturated bicyclic structure . It is part of the family of bicyclo[2.1.1]hexanes, which are valuable structures incorporated in newly developed bio-active compounds . These structures are still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis

The chemical reactions involving Bicyclo[2.1.1]hexan-1-ylmethanol are primarily based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis

Bicyclo[2.1.1]hexan-1-ylmethanol is a colorless liquid with a characteristic odor. It is soluble in water and organic solvents. Its physical and chemical properties make it a valuable building block in pharmaceutical chemistry .科学研究应用

Comprehensive Analysis of Bicyclo[2.1.1]hexan-1-ylmethanol Applications

Bicyclo[2.1.1]hexan-1-ylmethanol is a compound that has garnered interest in various scientific research fields due to its unique bicyclic structure and potential applications. Below is a detailed analysis of six distinct applications, each within its own field of research.

Organic Synthesis Building Blocks: Bicyclo[2.1.1]hexan-1-ylmethanol serves as a versatile building block in organic synthesis. Its bicyclic structure is beneficial for creating sp3-rich chemical spaces, which are desirable for the development of new organic compounds with enhanced solubility and biological activity . The compound’s ability to undergo various chemical transformations makes it a valuable scaffold for synthesizing novel organic molecules.

Medicinal Chemistry: In medicinal chemistry, Bicyclo[2.1.1]hexan-1-ylmethanol is investigated for its use as a bio-isostere. Bio-isosteres are compounds that can mimic the biological properties of another molecule while offering different physical or chemical properties . This compound’s structure can potentially improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Photocatalytic Applications: The compound’s structure allows for efficient and modular approaches to photocatalytic applications. Utilizing photochemistry, researchers can access new building blocks via [2 + 2] cycloaddition reactions, which are crucial for developing photocatalytic systems . These systems are important for creating environmentally friendly chemical processes that harness light energy.

Drug Design: Bicyclo[2.1.1]hexan-1-ylmethanol’s constrained bicyclic framework is of particular interest in drug design. The strain within its structure can be exploited to modulate the conformational dynamics of drug molecules, potentially leading to more selective and potent therapeutics . The compound’s bridge-functionalized species are especially promising for exploring new molecular designs.

Chemical Space Exploration: Researchers use Bicyclo[2.1.1]hexan-1-ylmethanol to explore new chemical spaces that are inaccessible to traditional aromatic motifs . Its polysubstituted variants enable the investigation of uncharted areas in chemical space, which could lead to the discovery of new chemical entities with unique properties and applications.

Synthetic Methodology Development: The synthesis of Bicyclo[2.1.1]hexan-1-ylmethanol itself has prompted the development of new synthetic methodologies. Advances in the compound’s synthesis, such as the introduction of photocatalytic cycloaddition reactions, have expanded the toolbox available to synthetic chemists . These methodologies are crucial for the efficient and scalable production of the compound and its derivatives.

未来方向

Bicyclo[2.1.1]hexan-1-ylmethanol and its derivatives have potential applications in pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . Future research could focus on developing more efficient and scalable synthesis methods, as well as exploring the bioisosteric potential of these compounds .

作用机制

are a class of compounds that are currently under intense investigation as building blocks for pharmaceutical drug design . They are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These compounds are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

属性

IUPAC Name |

1-bicyclo[2.1.1]hexanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLRKKVQRWUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.1]hexan-1-ylmethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

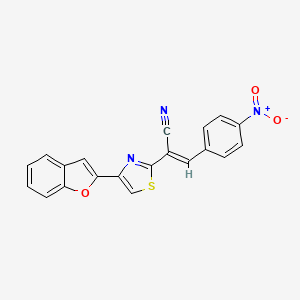

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

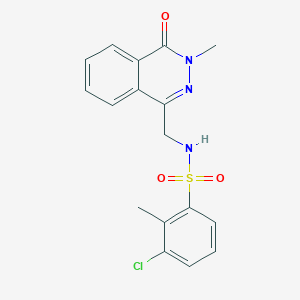

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)

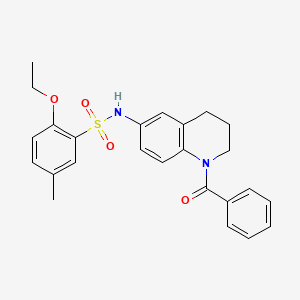

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)